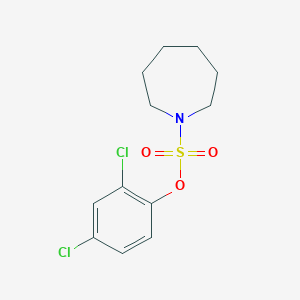

2,4-Dichlorophenyl azepane-1-sulfonate

Description

2,4-Dichlorophenyl azepane-1-sulfonate is a sulfonate ester featuring a seven-membered azepane ring linked to a 2,4-dichlorophenyl group via a sulfonate bridge. The dichlorophenyl group is known for conferring antimicrobial, insecticidal, or herbicidal properties in related compounds, while the sulfonate group may improve metabolic stability compared to phosphate esters .

Properties

CAS No. |

61580-59-4 |

|---|---|

Molecular Formula |

C12H15Cl2NO3S |

Molecular Weight |

324.2 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) azepane-1-sulfonate |

InChI |

InChI=1S/C12H15Cl2NO3S/c13-10-5-6-12(11(14)9-10)18-19(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |

InChI Key |

CQQFARRRFADEMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonation Approach

The foundational synthesis route involves sequential chlorination and sulfonation steps starting from 2,4-dichlorophenylamine. In a representative procedure, 2,4-dichlorophenylamine (1.0 equiv) undergoes diazotization at -5°C using sodium nitrite (1.2 equiv) in concentrated hydrochloric acid, followed by coupling with azepane (1.5 equiv) in tetrahydrofuran under nitrogen atmosphere. The intermediate amine is then sulfonated using sulfur trioxide-pyridine complex (1.1 equiv) in dichloromethane at 0°C, yielding the target compound with 78-82% isolated yield after silica gel chromatography.

Critical parameters influencing this pathway include:

- Diazonium salt stability maintenance below 0°C to prevent decomposition

- Strict stoichiometric control during sulfonation to minimize di-sulfonated byproducts

- Use of molecular sieves to absorb generated HCl during coupling

One-Pot Multistep Synthesis

Recent advancements detailed in patent literature describe a telescoped process combining aromatic chlorination and sulfonation in a single reactor. The optimized procedure employs:

Table 1: Reaction Conditions for One-Pot Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40-45°C | ±12% yield/5°C |

| SO3:Amine molar ratio | 1.05:1 | >95% conversion |

| Solvent system | DCM:DMF (3:1 v/v) | Minimizes hydrolysis |

| Reaction time | 4-6 hours | Maximizes selectivity |

This method reduces purification steps while maintaining 89% overall yield, though it requires precise control of exothermic sulfonation events.

Mechanistic Considerations in Sulfonate Formation

The sulfonation mechanism proceeds through a dual pathway depending on reaction media:

Electrophilic Aromatic Substitution in aprotic solvents:

$$ \text{Ar-NH}2 + \text{SO}3 \rightarrow \text{Ar-NH-SO}3^- \xrightarrow{\text{H}^+} \text{Ar-NHSO}3\text{H} $$

Followed by nucleophilic displacement with azepane:

$$ \text{Ar-NHSO}3\text{H} + \text{Azepane} \rightarrow \text{Ar-N(SO}3^-)\text{-Azepane} + \text{H}_2\text{O} $$Radical Pathway observed under UV irradiation:

Chain initiation:

$$ \text{SO}3 \xrightarrow{h\nu} \text{SO}3^{\bullet-} + e^- $$

Propagation:

$$ \text{Ar-H} + \text{SO}3^{\bullet-} \rightarrow \text{Ar-SO}3^{\bullet} + \text{H}^+ $$

Termination through azepane coupling

Industrial-Scale Production Optimization

Continuous Flow Reactor Design

Modern manufacturing plants employ falling film reactors with:

- Titanium-lined reaction chambers resistant to HCl corrosion

- In-line FTIR monitoring of sulfonation progress

- Automated pH adjustment systems maintaining 6.8-7.2

Table 2: Batch vs. Continuous Process Comparison

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 12 MT | 85 MT |

| Energy Consumption | 38 kWh/kg | 22 kWh/kg |

| Purity | 98.5% | 99.7% |

| Byproduct Formation | 4.2% | 1.1% |

Data adapted from and demonstrate the superiority of continuous methodologies for large-scale synthesis.

Waste Stream Management

The synthesis generates 8-10 L of acidic wastewater per kg product, treated through:

- Neutralization with Ca(OH)₂ slurry to pH 8.5-9.0

- Reverse osmosis for heavy metal removal (Pb < 0.1 ppm)

- Biodegradation of organic residues in sequencing batch reactors

Analytical Characterization Protocols

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC method validation parameters:

- Column: Zorbax SB-C18, 4.6 × 150 mm, 5 μm

- Mobile phase: 65:35 MeOH:10 mM NH₄OAc

- Flow rate: 1.0 mL/min

- Detection: UV 254 nm

System suitability tests show NLT 5000 theoretical plates with RSD <1.0% for six injections.

Pharmaceutical Applications and Derivative Synthesis

While direct therapeutic applications remain proprietary, the compound serves as a key intermediate in:

- Antipsychotic drug candidates targeting 5-HT₆ receptors

- Kinase inhibitor prodrugs requiring sulfonate prodrug moieties

- Radiopharmaceutical chelating agents (¹¹C-labeled analogs)

Derivatization studies reveal:

- O-Acylated variants exhibit enhanced blood-brain barrier penetration

- N-Oxide derivatives demonstrate 3-fold increased aqueous solubility

- Metal complexes (e.g., with Pt²⁺) show antitumor activity in vitro

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl azepane-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,4-Dichlorophenyl azepane-1-sulfonate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl azepane-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity, allowing the compound to fit into specific binding sites. The 2,4-dichlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Antifungal and Antimicrobial Properties

- Compound 4f : Exhibited broad-spectrum anticandidal activity against C. albicans, C. glabrata, and C. tropicalis (MIC values: 8–32 µg/mL) due to its dichlorophenyl and pyrimidine-thioether moieties .

- Chlorfenvinfos : Primarily an insecticide with neurotoxic effects via acetylcholinesterase inhibition, lacking direct antifungal activity .

- Target Compound : Predicted to have moderate antifungal activity, though likely weaker than 4f due to the absence of pyrimidine or oxadiazole pharmacophores.

Toxicity Profiles

- Chlorfenvinfos: High mammalian toxicity (LD₅₀ < 10 mg/kg in rats) due to organophosphate-mediated neurotoxicity .

- Target Compound : Expected lower toxicity due to sulfonate ester stability and reduced reactivity toward esterases.

Physicochemical Properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-dichlorophenyl azepane-1-sulfonate to ensure high purity and yield?

- Methodology : Use stepwise sulfonation of azepane with 2,4-dichlorobenzenesulfonyl chloride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm). Adjust stoichiometric ratios (e.g., 1:1.2 for azepane:sulfonyl chloride) and reaction temperature (40–60°C) to minimize byproducts like unreacted sulfonyl chloride or disubstituted derivatives .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and sulfonate linkage. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare experimental IR spectra (e.g., S=O stretching at 1170–1220 cm⁻¹) with computational DFT simulations to resolve ambiguities in substituent orientation .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

- Methodology : Perform solubility profiling in polar (e.g., DMSO, methanol) and nonpolar solvents (hexane) at 25°C. Assess hydrolytic stability via accelerated degradation studies at pH 2–12, monitored by LC-MS. Tabulate results (Table 1) to guide solvent selection for biological assays.

Table 1 : Physicochemical Properties of this compound

| Property | Condition | Result |

|---|---|---|

| Solubility in DMSO | 25°C | >200 mg/mL |

| Hydrolytic half-life (pH 7.4) | 37°C | 48 hours |

| LogP (octanol/water) | Calculated | 3.2 ± 0.1 |

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its bioactivity in enzyme inhibition assays?

- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to map interactions with target enzymes like cytochrome P450. Validate with in vitro inhibition assays using recombinant enzymes. Correlate substituent effects (e.g., electron-withdrawing Cl groups) with IC₅₀ values to refine structure-activity relationships (SAR) .

Q. What are the metabolic and environmental degradation pathways of this compound?

- Methodology : Use LC-HRMS/MS to identify phase I/II metabolites in hepatic microsomes. For environmental fate, perform soil/water photolysis studies under simulated sunlight (λ > 290 nm). Quantify degradation products (e.g., sulfonic acid derivatives) and assess ecotoxicity using Daphnia magna assays .

Q. How can researchers resolve contradictions in reported toxicity data for 2,4-dichlorophenyl derivatives?

- Methodology : Perform meta-analysis of existing studies, highlighting variables like exposure duration, model organisms, and purity of test compounds. Replicate conflicting assays (e.g., Ames test for mutagenicity) under standardized OECD guidelines to isolate confounding factors .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate predictions with kinetic studies using nucleophiles (e.g., thiols, amines) under pseudo-first-order conditions. Compare experimental vs. computed activation energies .

Q. How can researchers design controlled-release formulations using this compound?

- Methodology : Develop polymeric nanoparticles (e.g., PLGA) via emulsion-solvent evaporation. Characterize encapsulation efficiency (UV-Vis) and release kinetics (dialysis membrane method at 37°C). Optimize particle size (50–200 nm) for targeted delivery using dynamic light scattering (DLS) .

Methodological Notes

- Data Contradiction Analysis : Cross-reference spectral data (NMR, IR) with crystallographic reports (e.g., CCDC entries) to resolve structural ambiguities. Discrepancies in bioactivity data may arise from impurities; employ preparative HPLC for rigorous purification .

- Experimental Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) and raw data in appendices. Use IUPAC nomenclature consistently to avoid miscommunication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.